3-Methoxy-5-methyl-2-pyrazinecarbonitrile
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Overview
Description
3-Methoxy-5-methyl-2-pyrazinecarbonitrile is a chemical compound belonging to the pyrazine family Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methyl-2-pyrazinecarbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-cyano-3-methoxypyrazine with methylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methyl-2-pyrazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into different pyrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various pyrazine derivatives .
Scientific Research Applications
3-Methoxy-5-methyl-2-pyrazinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methyl-2-pyrazinecarbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-pyrazinecarbonitrile: Similar in structure but lacks the methyl group at the 5-position.
2-Methoxy-3-methylpyrazine: Similar but does not have the cyano group.
3-Ethyl-2,5-dimethylpyrazine: Another pyrazine derivative with different alkyl substitutions
Uniqueness
3-Methoxy-5-methyl-2-pyrazinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and cyano groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methoxy-5-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-5-4-9-6(3-8)7(10-5)11-2/h4H,1-2H3 |
InChI Key |
YEUHAUQCBIXFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)C#N |
Origin of Product |
United States |
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